molecular formula C14H14N4O B1192130 AH-494

AH-494

Cat. No.: B1192130
M. Wt: 254.293
InChI Key: RXDHCCKYQJNUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AH-494 (3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide) is a novel low-basicity 5-HT7 receptor (5-HT7R) agonist with high affinity (Ki = 5 nM) and selectivity over other serotonin receptors, particularly 5-HT1A (Ki = 1,053 nM) . It exhibits partial agonist activity (EC50 = 45 nM) and demonstrates neuroprotective and neurite outgrowth-promoting effects in human neuroblastoma SH-SY5Y cells . Its pharmacological profile makes it a promising candidate for studying neurodegenerative diseases like Parkinson’s disease (PD) .

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.293

IUPAC Name

3-(1-Ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C14H14N4O/c1-2-18-8-16-7-13(18)11-6-17-12-4-3-9(14(15)19)5-10(11)12/h3-8,17H,2H2,1H3,(H2,15,19)

InChI Key

RXDHCCKYQJNUFV-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NC=C2C3=CN=CN3CC)C=C1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AH-494;  AH 494;  AH494

Origin of Product

United States

Preparation Methods

    One-step synthesis: This involves the direct reaction of starting materials under specific conditions to yield the desired compound.

    Two-step synthesis: This method involves an initial reaction to form an intermediate, which is then further reacted to produce the final compound.

    Hydrothermal synthesis: This method uses high-temperature and high-pressure conditions to facilitate the reaction.

    Template methods: These involve using a template molecule to guide the formation of the desired compound.

Chemical Reactions Analysis

AH-494 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AH-494 has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and industrial processes

Comparison with Similar Compounds

Table 1: Receptor Affinity and Functional Activity

Compound 5-HT7R Ki (nM) 5-HT1A Ki (nM) EC50 (nM) Selectivity (5-HT7/5-HT1A)
AH-494 5 1,053 45 210.6
AGH-238 37* N.D. N.D. N.D.
AGH-194 N.D. N.D. N.D. N.D.
5-CT 0.3† 3.17† N.D. 0.09†
AGH-107 6 99 19 16.5

*Data from ; †5-CT is a non-selective agonist with high 5-HT1A affinity .

Key Findings :

  • This compound has superior 5-HT7R selectivity compared to 5-CT (210.6 vs. 0.09) and AGH-107 (210.6 vs. 16.5) .
  • AGH-107, while potent (Ki = 6 nM), retains moderate 5-HT1A affinity, limiting its specificity .

Neuroprotective Efficacy

Table 2: Neuroprotection Against H₂O₂-Induced Damage in SH-SY5Y Cells

Compound Cell Type (Medium) Viability Increase* LDH Reduction* Effective Concentration (µM)
This compound UN (NB) ~10% ~57–94% 0.01–1
5-CT UN (NB) ~9–11% ~68–110% 0.01–1
AGH-238 UN (NB) ~25% (transient) ~64–105% 1
AGH-194 UN (NB) None Partial 0.1

*Compared to H₂O₂-treated controls .

Key Findings :

  • This compound and 5-CT showed significant neuroprotection in undifferentiated cells cultured in neuronal (NB) medium, but This compound exhibited more consistent effects across assays .

Neurite Outgrowth Stimulation

Table 3: Neurite Outgrowth in SH-SY5Y Cells

Compound Neurite Length Increase* Effective Concentration (µM) Duration (h)
This compound ~RA-like levels 0.01–0.1 24
AGH-194 ~RA-like levels 0.01–1 24
5-CT None N/A N/A
AGH-238 None N/A N/A

*RA (retinoic acid) was the positive control .

Key Findings :

  • This compound and AGH-194 promoted neurite outgrowth comparably to RA after 24 hours, but only this compound maintained a favorable safety profile at active concentrations .

Table 4: Cytotoxicity Thresholds in SH-SY5Y Cells

Compound Cytotoxic Concentration (µM) Cell Type Medium
This compound >80 UN/RA DMEM
AGH-194 >10 UN/RA DMEM/NB
5-CT >80 UN/RA DMEM

Key Findings :

  • This compound’s low cytotoxicity contrasts sharply with AGH-194, which caused cell death at ≥10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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